Glycylhistamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

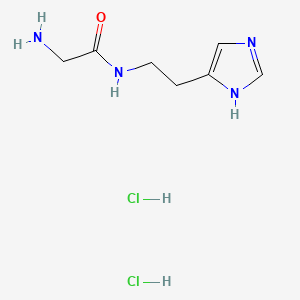

Glycylhistamine, also known as this compound, is a useful research compound. Its molecular formula is C7H14Cl2N4O and its molecular weight is 241.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Cytoprotective Effects

Cytoprotection Against Oxidative Stress:

Glycylhistamine has been identified as a potent cytoprotective agent, particularly against oxidative stress-induced cell damage. A study demonstrated that glycyl-alanyl-histidine (GAH), a related compound, exhibited significant protective effects on PC12 cells exposed to hydrogen peroxide. GAH reduced lactate dehydrogenase (LDH) leakage and apoptosis, indicating its ability to maintain cell viability under oxidative stress conditions . This cytoprotective effect was also observed in other cell lines, including SH-SY5Y (human neuroblastoma) and Jurkat (human lymphocyte) cells, suggesting broad applicability in neuroprotection and immunology .

| Cell Type | Stress Inducer | Concentration of GAH | Effect Observed |

|---|---|---|---|

| PC12 | Hydrogen Peroxide | 1 μg/μL | Reduced LDH leakage |

| SH-SY5Y | Hydrogen Peroxide | 1 μg/μL | Decreased apoptosis |

| Jurkat | Hydrogen Peroxide | 1 μg/μL | Prevented membrane damage |

Gastrointestinal Absorption Studies

Research indicates that this compound may influence the absorption rates of amino acids in the jejunum. A study using a double-lumen tube jejunal perfusion system found that while glycine impaired the absorption rate of L-histidine, this compound did not significantly affect the absorption rates of either amino acid. This suggests that this compound may have unique transport mechanisms that could be beneficial for gastrointestinal health and nutrient uptake .

Histamine Receptor Modulation

As a derivative of histidine, this compound may interact with histamine receptors (H1, H2, H3, H4), which play crucial roles in various physiological processes including allergic responses and gastric acid secretion. Understanding how this compound modulates these receptors could lead to novel therapeutic approaches for conditions like allergies and gastric disorders .

Potential in Neurodegenerative Diseases

The protective effects observed in cell culture studies suggest potential applications for this compound in neurodegenerative diseases characterized by oxidative stress and inflammation. Its ability to reduce cell death induced by toxic agents points towards its potential use as a neuroprotective agent .

属性

CAS 编号 |

69449-18-9 |

|---|---|

分子式 |

C7H14Cl2N4O |

分子量 |

241.12 g/mol |

IUPAC 名称 |

2-amino-N-[2-(1H-imidazol-5-yl)ethyl]acetamide;dihydrochloride |

InChI |

InChI=1S/C7H12N4O.2ClH/c8-3-7(12)10-2-1-6-4-9-5-11-6;;/h4-5H,1-3,8H2,(H,9,11)(H,10,12);2*1H |

InChI 键 |

ZMGBVGSXYKACOZ-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CCNC(=O)CN.Cl.Cl |

规范 SMILES |

C1=C(NC=N1)CCNC(=O)CN.Cl.Cl |

Key on ui other cas no. |

69449-18-9 |

同义词 |

glycylhistamine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。